N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Attachment of the Nitrobenzenesulfonamide Moiety: This step involves sulfonation reactions where nitrobenzenesulfonyl chloride reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the fluorobenzyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride and alkyl halides are typical for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the triazole and benzyl groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and the nitrobenzenesulfonamide moiety are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl]benzofuran-2-carboxamide: A similar compound with antifungal properties.
1-(3-fluorobenzyl)piperazine: Another fluorobenzyl-containing compound with different biological activities.
Uniqueness
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a triazole ring, a fluorobenzyl group, and a nitrobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O4S/c16-12-3-1-2-11(8-12)9-20-10-17-15(18-20)19-26(24,25)14-6-4-13(5-7-14)21(22)23/h1-8,10H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOQHEGJVXGLJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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